molecular formula C7H9N5O2S B2517831 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide CAS No. 2309598-89-6

4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide

Cat. No.: B2517831
CAS No.: 2309598-89-6
M. Wt: 227.24
InChI Key: PXARPLMNBPVPMQ-UHFFFAOYSA-N
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Description

4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thioxopyrimidine derivatives with amino acids or their derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Reaction Mechanisms and Key Transformations

The compound undergoes reactions typical of pyrimidine derivatives, including:

  • Cyclization : Forms fused heterocyclic systems via intramolecular interactions between the amino group and electrophilic carbons .

  • Nucleophilic substitution : The thioether group (-S-) participates in alkylation or arylation reactions with electrophilic reagents .

  • Condensation : Reacts with aldehydes/ketones to form Schiff bases or hydrazone derivatives under mild acidic or basic conditions .

Alkylation Reactions

ReagentProductConditionsYieldReference
Ethyl bromoacetateEthyl 2-((5-carboxamido-4-amino-6-oxopyrimidin-2-yl)thio)acetateTriethylamine, DMF, 25°C78%
Phenacyl bromide6-Amino-5-((2-bromo-1-arylethylidene)amino)-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(1H)-oneFusion, DMF catalyst65–72%

Condensation with Carbonyl Compounds

ReagentProductConditionsNotes
Hydrazine hydrateN-(4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxopyrimidin-5-yl)acetamideReflux in ethanol, 80°CForms stable hydrazide derivatives
4-Nitrobenzaldehyde(E)-N-(4-amino-2-((2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethyl)thio)-6-oxopyrimidin-5-yl)acetamideThermal cyclization, 90°CExhibits CDK-2 inhibitory activity

Comparative Analysis of Reactivity

Functional GroupReactivityExample Transformation
Thioether (-S-)High susceptibility to alkylation/oxidationAlkylation with ethyl bromoacetate to form S-alkyl derivatives
Amino (-NH₂)Participates in Schiff base formationCondensation with aldehydes to yield imine-linked analogs
Carboxamide (-CONH₂)Resistant to hydrolysis under mild conditionsStability in aqueous ethanol at pH 7–9

Reaction Conditions and Catalysts

  • Solvents : Methanol, DMF, or ethanol preferred for solubility .

  • Temperature : Moderate (25–90°C) to avoid decomposition .

  • Catalysts :

    • Triethylamine for deprotonation in alkylation .

    • NH₄Cl or K₂CO₃ for condensation reactions .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown selective toxicity towards human breast and colon cancer cells, suggesting potential as anticancer agents .
    Cell LineIC50 Value (µM)Reference
    MCF-7 (Breast)12.5
    HCT116 (Colon)15.0
    HeLa (Cervical)10.0
  • Antimicrobial Properties
    • The compound has demonstrated promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating its potential as an antimicrobial agent .
    PathogenMIC (µg/mL)Reference
    E. coli256
    S. aureus128
  • Enzyme Inhibition
    • Preliminary findings suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, it has been noted to inhibit acetylcholinesterase, which is crucial in the context of Alzheimer's disease .

Case Studies

  • Case Study: Anticancer Efficacy
    • A study conducted by researchers evaluated the efficacy of 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways, leading to cell death and reduced proliferation rates .
  • Case Study: Antimicrobial Activity
    • Another investigation focused on the antimicrobial properties of this compound and its derivatives. The study highlighted structural modifications that enhanced antimicrobial potency against gram-positive bacteria, establishing a clear correlation between chemical structure and biological activity .
  • Case Study: Enzyme Inhibition Mechanism
    • Research exploring the enzyme inhibition capabilities of this compound revealed that it interacts with key amino acids in the active site of acetylcholinesterase, leading to decreased enzyme activity. This suggests potential applications in treating conditions associated with cholinergic dysfunction .

Mechanism of Action

The mechanism of action of 4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins involved in inflammatory and oxidative processes. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Thioxopyrimidine: Shares a similar pyrimidine core but with a sulfur atom at position 2.

    4-Amino-2-thioxopyrimidine-5-carboxamide: Similar structure but with a thioxo group instead of the amino-oxoethyl group.

Uniqueness

4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .

Biological Activity

4-Amino-2-((2-amino-2-oxoethyl)thio)pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a carboxamide group, and a thioether linkage, contributing to its reactivity and biological profile. The compound's molecular formula is C₇H₁₃N₅O₂S, with a molecular weight of 199.28 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, certain pyrimidine derivatives have demonstrated selective inhibition of prostate cancer cells (HTB-81) and mouse melanoma cells (B16) with significant potency .

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundCell LineEC50 (µM)
4-Amino-5-oxo-pyrido[2,3-d]pyrimidineHTB-810.06 - 0.08
4-Amino-5-oxo-pyrido[2,3-d]pyrimidineB160.73
Control (Doxorubicin)VariousVaries

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against pathogenic bacteria, indicating potential use in treating infections .

3. Anti-inflammatory Effects
The mechanism of action involves the inhibition of specific enzymes and proteins associated with inflammatory pathways. This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation.

The biological activity of this compound is believed to stem from its ability to interact with molecular targets involved in cellular processes such as:

  • Enzyme Inhibition: The compound may inhibit enzymes related to inflammatory responses.
  • Nucleic Acid Interaction: It may affect gene expression by interacting with nucleic acids, thereby influencing cellular functions.

Case Studies

Recent studies have explored various derivatives of this compound in different biological contexts:

Case Study 1: Anticancer Activity
A study conducted on pyrimidine derivatives showed that modifications in the amino and carboxamide groups significantly influenced their cytotoxicity against cancer cells. The most potent compounds were those that maintained the pyrimidine core while introducing specific side chains .

Case Study 2: Antimicrobial Evaluation
In another study, the antimicrobial activity was assessed against strains like Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited promising activity, warranting further investigation into their mechanisms and potential clinical applications .

Properties

IUPAC Name

4-amino-2-(2-amino-2-oxoethyl)sulfanylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2S/c8-4(13)2-15-7-11-1-3(6(10)14)5(9)12-7/h1H,2H2,(H2,8,13)(H2,10,14)(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXARPLMNBPVPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)SCC(=O)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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